Z-DL-Phg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-DL-Phg-NH2, also known as benzyl N-(2-amino-2-oxo-1-phenylethyl)carbamate, is a compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Z-DL-Phg-NH2, also known as Benzyl n-(2-amino-2-oxo-1-phenylethyl)carbamate , is a compound used for research and development The primary targets of this compound are not explicitly mentioned in the available literature
Result of Action
It’s known that similar compounds can form hydrazone diastereomers under certain conditions
Action Environment
It’s known that similar compounds should be handled with care to avoid dust formation and contact with skin and eyes
Preparation Methods
The synthesis of Z-DL-Phg-NH2 can be achieved through several routes. One common method involves the use of benzyl N-[cyano(phenyl)methyl]carbamate as a starting material . The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF), and coupling reagents like dicyclohexylcarbodiimide (DCC) and OxymaPure . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains on a solid support .
Chemical Reactions Analysis
Z-DL-Phg-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with amino acids to form peptide bonds.
Scientific Research Applications
Z-DL-Phg-NH2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Z-DL-Phg-NH2 can be compared to other similar compounds such as:
Z-Phg-Pro-NH2: Another related compound used in peptide synthesis, known for its high purity and efficiency in coupling reactions.
H-Gly-Ser-Phe-NH2: A peptide derivative used in various biochemical studies.
This compound is unique due to its specific structure and reactivity, making it a valuable tool in peptide synthesis and other chemical processes.
Properties
IUPAC Name |
benzyl N-(2-amino-2-oxo-1-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c17-15(19)14(13-9-5-2-6-10-13)18-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPNKLUBASDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.